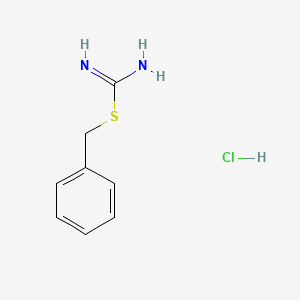

S-Benzylisothiourea hydrochloride

Description

Properties

IUPAC Name |

benzyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S.ClH/c9-8(10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAASTDRAAMYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | S-Benzylthiuronium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

538-28-3 | |

| Record name | Benzylisothiourea hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Benzylthiuronium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Benzylisothiourea hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Benzylisothiourea hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Benzylisothiourea hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamimidothioic acid, phenylmethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | S-benzylthiouronium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-BENZYLTHIOUREA HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ9N8049ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Multifaceted Mechanisms of Action of S-Benzylisothiourea Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Benzylisothiourea hydrochloride (S-BITU) is a versatile small molecule that has been the subject of considerable research due to its diverse biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of S-BITU, focusing on its roles as an inhibitor of Indoleamine 2,3-dioxygenase (IDO), Nitric Oxide Synthase (NOS), and the bacterial cell shape-determining protein, MreB. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in pharmacology, drug discovery, and microbiology.

Inhibition of Indoleamine 2,3-dioxygenase (IDO)

A primary and extensively studied mechanism of action of this compound is the inhibition of Indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] IDO is a critical regulator of immune responses and is implicated in the pathophysiology of cancer and neurodegenerative diseases.[1][2]

Mechanism of IDO Inhibition

S-BITU acts as a competitive inhibitor of IDO, binding to the active site and preventing the catalytic conversion of L-tryptophan to N-formylkynurenine.[1] This inhibition leads to a reduction in the production of downstream metabolites in the kynurenine pathway, which are known to have immunosuppressive and neurotoxic effects.[2] By blocking IDO, S-BITU can modulate T-cell-mediated immune responses, making it a compound of interest in the field of cancer immunotherapy.[1]

Quantitative Data: Inhibitory Potency

| Compound | Assay Type | Cell Line | IC50 | Reference |

| Cyclic Analogue of S-benzylisothiourea (Compound 2i) | Cellular Kynurenine Production | A431 | 0.34 µM | [2] |

| Optimized S-benzylisothiourea derivatives (e.g., 3r, 10h) | Kynurenine Production | A431 | Sub-µM | [3] |

Experimental Protocol: Cell-Based IDO1 Inhibition Assay

This protocol describes a common method for assessing the inhibitory effect of compounds on IDO1 activity in a cellular context.

Objective: To quantify the inhibition of IFN-γ-induced IDO1 activity by measuring the reduction in kynurenine production in the supernatant of cultured cells.

Materials:

-

HeLa cells (or other suitable cell line expressing IDO1 upon induction)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Recombinant human Interferon-gamma (IFN-γ)

-

This compound (or test compound)

-

96-well cell culture plates

-

Trichloroacetic acid (TCA), 30% (w/v)

-

p-Dimethylaminobenzaldehyde (DMAB) reagent (2% w/v in acetic acid)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Compound Addition: Prepare serial dilutions of S-BITU in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

IDO1 Induction: Add human IFN-γ to a final concentration of 10 ng/mL to all wells except for the negative control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Kynurenine Measurement: a. Transfer 140 µL of the cell culture supernatant to a new microplate. b. Add 10 µL of 30% TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. c. Centrifuge the plate to pellet any precipitate. d. Transfer 100 µL of the supernatant to a new 96-well plate. e. Add 100 µL of DMAB reagent to each well. f. Measure the absorbance at 480 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of kynurenine from a standard curve and determine the IC50 value of the test compound.

Signaling Pathway: IDO1 in the Kynurenine Pathway

Inhibition of Nitric Oxide Synthase (NOS)

This compound belongs to the isothiourea class of compounds, which are recognized as potent inhibitors of Nitric Oxide Synthase (NOS) isoforms.[5] NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological processes, including vasodilation, neurotransmission, and immune responses.[6]

Mechanism of NOS Inhibition

S-BITU and its analogues act as competitive inhibitors of NOS by binding to the L-arginine binding site on the enzyme.[5] This prevents the conversion of L-arginine to L-citrulline and the concurrent production of NO.[7] The inhibitory activity of isothioureas can vary among the different NOS isoforms (nNOS, eNOS, and iNOS), with some derivatives showing a degree of selectivity.[5]

Quantitative Data: Inhibitory Potency against NOS Isoforms

| Compound | nNOS Ki | eNOS Ki | iNOS Ki | Reference |

| S-Methyl-L-thiocitrulline | - | 11 nM | 34 nM | [1] |

| S-Ethyl-L-thiocitrulline | - | 24 nM | 17 nM | [1] |

| S-Methylisothiourea | - | Equip. w/ MeArg | - | [5] |

| S-Ethylisothiourea | - | 4-6x > MeArg | - | [5] |

Note: Ki values for S-Methyl- and S-Ethyl-L-thiocitrulline against nNOS were reported as Kd values of 1.2 nM and 0.5 nM, respectively, determined from koff/kon.

Experimental Protocol: NOS Activity Assay (Griess Method)

This protocol outlines a common method for measuring NOS activity by quantifying the production of nitrite, a stable and oxidized product of NO.

Objective: To determine the inhibitory effect of a compound on NOS activity by measuring nitrite concentration in a reaction mixture.

Materials:

-

Purified NOS enzyme (nNOS, eNOS, or iNOS) or cell/tissue homogenate

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing EDTA and DTT)

-

L-arginine (substrate)

-

NADPH (cofactor)

-

Calmodulin, CaCl₂, and Tetrahydrobiopterin (BH₄) (for constitutive NOS isoforms)

-

This compound (or test inhibitor)

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer, cofactors (if required), and the NOS enzyme source.

-

Inhibitor Addition: Add varying concentrations of S-BITU to the wells. Include a control without inhibitor.

-

Substrate Addition: Initiate the reaction by adding L-arginine to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Nitrite Measurement: a. To stop the enzymatic reaction, add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light. b. Add Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light. c. Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in each sample and determine the IC50 or Ki value for the inhibitor. For Ki determination, the assay should be performed at multiple substrate concentrations.

Signaling Pathway: NOS and NO Production

Antibacterial Activity via MreB Inhibition

This compound and its derivatives have been shown to possess antibacterial properties, primarily against rod-shaped bacteria. This activity is attributed to the inhibition of the bacterial cytoskeletal protein MreB.

Mechanism of MreB Inhibition

MreB is a prokaryotic homolog of actin and is essential for maintaining the rod shape of many bacteria. It forms filamentous structures that are involved in cell wall synthesis, chromosome segregation, and cell polarity. S-BITU and its more potent derivatives, such as A22 (S-(3,4-dichlorobenzyl)isothiourea), are thought to bind to MreB and disrupt its polymerization into filaments. This leads to a loss of cell shape control, resulting in the formation of spherical cells, and can ultimately inhibit bacterial growth and division.

Quantitative Data: Antibacterial Potency

The parent compound, S-benzylisothiourea, exhibits relatively weak activity in inducing morphological changes in E. coli. However, halogenated derivatives show significantly enhanced antibacterial efficacy.

| Compound | Organism | MIC (µg/mL) | Reference |

| Benzyl isothiocyanate | P. aeruginosa | 2145 ± 249 | [8] |

| Chlorhexidine | E. coli | < 0.0008% | |

| Chlorhexidine | S. aureus | < 0.0008% | |

| Chlorhexidine | P. aeruginosa | 0.0016% |

Note: MIC values for the parent this compound are not well-documented in the reviewed literature, reflecting its lower potency compared to its derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of an antibacterial agent.

Objective: To determine the lowest concentration of S-BITU that inhibits the visible growth of a bacterial strain.

Materials:

-

Bacterial strain (e.g., E. coli, S. aureus, P. aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (or test compound)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare serial twofold dilutions of S-BITU in CAMHB in the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria without compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., no turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow: MreB Inhibition and Cellular Effect

References

- 1. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-throughput identification of compounds targeting influenza RNA-dependent RNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specificity in the Susceptibilities of Escherichia coli, Pseudomonas aeruginosa and Staphylococcus aureus Clinical Isolates to Six Metal Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of influenza virus RNA polymerase by 5'-capped short RNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzyl isothiocyanate as an alternative to antibiotics? a comparative in vivo study using Pseudomonas aeruginosa infection as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

S-Benzylisothiourea Hydrochloride: A Technical Guide to its Biological Activity as a Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Benzylisothiourea hydrochloride (S-BITU) is a compound belonging to the isothiourea class, which has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the core biological activity of S-BITU as an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO). NO is a ubiquitous signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. Consequently, inhibitors of NOS are valuable tools for both basic research and as potential therapeutic agents. This document summarizes the mechanism of action, quantitative inhibitory data for related compounds, detailed experimental protocols for assessing NOS inhibition, and visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

This compound functions as a competitive inhibitor of nitric oxide synthase.[1] This mechanism involves the binding of S-BITU to the active site of the NOS enzyme, where it directly competes with the endogenous substrate, L-arginine.[1] The structural similarity of the isothiourea moiety to the guanidinium group of L-arginine facilitates this interaction. By occupying the active site, S-BITU prevents the binding of L-arginine, thereby inhibiting the synthesis of nitric oxide and its co-product, L-citrulline. The competitive nature of this inhibition is demonstrable by the ability to overcome the inhibitory effect with a surplus of L-arginine.[1]

Quantitative Inhibitory Activity of Related Isothiourea Compounds

To provide a quantitative perspective on the inhibitory potential of S-substituted isothioureas, the following table summarizes the inhibition constants (Ki) and IC50 values for compounds structurally related to this compound against the three human NOS isoforms. This data is essential for understanding the structure-activity relationship within this class of inhibitors, where the size and nature of the alkyl or aryl group attached to the sulfur atom significantly influence the inhibitory profile.

| Compound | Target Isoform | Inhibition Constant (Ki) | IC50 | Species | Reference |

| S-Ethylisothiourea | iNOS | 17 nM | - | Human | [2] |

| eNOS | 36 nM | - | Human | [2] | |

| nNOS | 29 nM | - | Human | [2] | |

| S-Methyl-L-thiocitrulline | nNOS | 1.2 nM (Kd) | - | Human | [3] |

| iNOS | 34 nM | - | Human | [3] | |

| eNOS | 11 nM | - | Human | [3] | |

| S-Ethyl-L-thiocitrulline | nNOS | 0.5 nM (Kd) | - | Human | [3] |

| iNOS | 17 nM | - | Human | [3] | |

| eNOS | 24 nM | - | Human | [3] | |

| Benexate | Brain NOS | - | 29 µM | Rat | [4] |

| Stomach NOS | - | 68 µM | Rat | [4] |

Note: The table includes data for closely related S-substituted isothioureas to provide context for the potential activity of this compound. Specific Ki or IC50 values for this compound were not found in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound against nitric oxide synthase.

Nitric Oxide Synthase Inhibition Assay: Arginine-to-Citrulline Conversion

This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified nNOS, iNOS, or eNOS enzyme

-

This compound

-

L-[³H]arginine

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, and relevant cofactors)

-

Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and Calmodulin (for nNOS and eNOS)

-

Stop Solution (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

-

Dowex AG 50W-X8 resin (Na+ form)

-

Scintillation fluid

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing the reaction buffer, L-[³H]arginine, and all necessary cofactors.

-

Add varying concentrations of this compound to the experimental wells. Include control wells with no inhibitor and blank wells with no enzyme.

-

Initiate the reaction by adding the purified NOS enzyme to each well (except the blank).

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding the stop solution.

-

Prepare columns with Dowex AG 50W-X8 resin. This resin binds unreacted L-[³H]arginine.

-

Apply the reaction mixture from each well to a corresponding column.

-

Collect the eluate, which contains the L-[³H]citrulline product.

-

Add scintillation fluid to the eluate and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Nitric Oxide Synthase Inhibition Assay: Griess Assay for Nitrite Detection

This colorimetric assay indirectly measures NOS activity by detecting the accumulation of nitrite, a stable oxidation product of nitric oxide.

Materials:

-

Purified nNOS, iNOS, or eNOS enzyme or cell lysates containing NOS

-

This compound

-

L-arginine

-

Reaction Buffer (as described above)

-

Cofactors (as described above)

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite standards

-

96-well plates

-

Microplate reader

Procedure:

-

Set up the reaction in a 96-well plate as described in the arginine-to-citrulline conversion assay, but using non-radiolabeled L-arginine.

-

Incubate the plate at 37°C for a specified time.

-

Prepare a standard curve using serial dilutions of sodium nitrite.

-

To each well (including standards), add the Griess Reagent.

-

Incubate at room temperature for 10-15 minutes, protected from light. A purple color will develop in the presence of nitrite.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the concentration of nitrite produced in each well by comparing the absorbance to the standard curve.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Nitric Oxide Signaling Pathway

The inhibition of nitric oxide synthase by this compound directly impacts the canonical nitric oxide signaling pathway. The following diagram illustrates this pathway and the point of inhibition.

Caption: Competitive inhibition of NOS by this compound.

Experimental Workflow for Determining Inhibition Constant (Ki)

The following diagram outlines the logical workflow for determining the inhibition constant (Ki) of this compound, a key parameter for quantifying its inhibitory potency.

Caption: Workflow for the determination of the inhibition constant (Ki).

Conclusion

This compound is a competitive inhibitor of nitric oxide synthase, targeting a key enzyme in numerous physiological and pathological processes. While specific quantitative data for its inhibition of NOS isoforms requires further investigation, the information available for structurally related compounds provides a strong basis for understanding its potential efficacy and for designing future studies. The experimental protocols and workflows detailed in this guide offer a robust framework for the characterization of S-BITU and other NOS inhibitors. This technical guide serves as a valuable resource for researchers and professionals in drug development, facilitating a deeper understanding of the biological activity of this compound and its potential applications.

References

- 1. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of constitutive nitric oxide synthase by benexate - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of S-Benzylisothiourea Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

S-benzylisothiourea hydrochloride is a compound of significant interest in biochemical and pharmaceutical research. It is recognized for its role as a modulator of key enzymatic pathways, making it a valuable tool for researchers exploring new therapeutic avenues. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and a visualization of its known biological interactions.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Formula | C₈H₁₁ClN₂S | [1][2][3] |

| Molecular Weight | 202.70 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [2][4][5] |

| Melting Point | 172-179 °C | [4][5] |

| Solubility | Soluble in water and methanol. Insoluble in ether. | [3][4][5] |

| Water Solubility | 250 g/L at 15 °C | [4][6] |

| Methanol Solubility | 1 g/10 mL |

Biological Activity and Signaling Pathway

This compound is a known inhibitor of both indoleamine-2,3-dioxygenase (IDO) and nitric oxide synthase (NOS).[2][4] These enzymes play crucial roles in immune regulation and inflammatory processes. Its inhibitory action on these pathways makes it a subject of investigation for potential therapeutic applications in oncology and inflammatory diseases.

Caption: Inhibition of IDO and NOS pathways by this compound.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on established analytical techniques and can be adapted for specific laboratory conditions.

Determination of Aqueous Solubility

This protocol outlines a method to determine the solubility of this compound in water at a specific temperature.

Caption: Experimental workflow for determining aqueous solubility.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

-

Equilibration: Place the container in a temperature-controlled water bath or incubator and stir the suspension for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sampling: Cease stirring and allow the undissolved solid to sediment. Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any fine, undissolved particles.

-

Concentration Determination: Analyze the concentration of this compound in the filtrate. A common method is UV-Visible spectrophotometry by creating a calibration curve of known concentrations versus absorbance at the wavelength of maximum absorbance (λmax).

-

Calculation: Calculate the solubility using the determined concentration and the volume of the aliquot.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.

References

- 1. labproinc.com [labproinc.com]

- 2. CAS 538-28-3: Benzylisothiourea hydrochloride | CymitQuimica [cymitquimica.com]

- 3. S-Benzylisothiouronium chloride, 98+%, Thermo Scientific 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | 538-28-3 | Benchchem [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

The Role of S-Benzylisothiourea Hydrochloride in Tryptophan Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptophan, an essential amino acid, is metabolized through several key pathways, the most prominent being the kynurenine and serotonin pathways. The enzyme indoleamine 2,3-dioxygenase (IDO1) is a critical, rate-limiting enzyme in the kynurenine pathway, playing a significant role in immune regulation. Dysregulation of IDO1 activity is implicated in various pathologies, including cancer and neurodegenerative diseases, making it a compelling target for therapeutic intervention. S-Benzylisothiourea hydrochloride (S-BITU) has been identified as a small-molecule inhibitor of IDO1. This technical guide provides an in-depth analysis of the role of this compound in tryptophan metabolism, focusing on its inhibitory effects on IDO1. It includes a summary of quantitative data, detailed experimental protocols for assessing IDO1 inhibition, and visualizations of the relevant metabolic and signaling pathways.

Introduction to Tryptophan Metabolism

Tryptophan metabolism is primarily divided into three main pathways:

-

The Kynurenine Pathway: Accounting for over 90% of tryptophan catabolism, this pathway generates several bioactive metabolites, including kynurenine, kynurenic acid, and quinolinic acid. The initial and rate-limiting step is catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO1 and IDO2).[1] This pathway is crucial in immune tolerance and neuro-inflammation.

-

The Serotonin Pathway: This pathway leads to the synthesis of the neurotransmitter serotonin and the neurohormone melatonin. It plays a vital role in regulating mood, sleep, and appetite.

-

The Indole Pathway: Primarily driven by gut microbiota, this pathway produces various indole derivatives that can influence host physiology.

The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is of particular interest in immunology and oncology. It is an inducible enzyme, often upregulated by pro-inflammatory stimuli like interferon-gamma (IFN-γ).[2] By depleting local tryptophan and producing immunosuppressive kynurenine metabolites, IDO1 can create an immune-tolerant microenvironment, which can be exploited by tumors to evade immune surveillance.[3]

This compound as an IDO1 Inhibitor

This compound is a compound recognized for its role as a small-molecule inhibitor of indoleamine-2,3-dioxygenase (IDO1).[4] Its primary mechanism of action involves competing with the natural substrate, tryptophan, for binding to the active site of the IDO1 enzyme.[4] This competitive inhibition prevents the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.

Quantitative Data on IDO1 Inhibition

The inhibitory potency of S-benzylisothiourea and its derivatives has been evaluated in both enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.

| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |

| S-benzylisothiourea (3a) | Cellular | A431 | >10 | [5] |

| Derivative 3r | Cellular | A431 | 0.89 | [5] |

| Derivative 10h | Cellular | A431 | 0.68 | [5] |

| Cyclic analogue 2i | Cellular | A431 | 0.34 | [6] |

Note: The cyclic analogue 2i was found to suppress kynurenine production by inhibiting IDO1 protein expression rather than direct enzymatic inhibition.[6]

Signaling Pathways and Experimental Workflows

The inhibition of IDO1 by this compound has significant downstream effects on immune signaling.

Tryptophan Metabolism via the Kynurenine Pathway

The following diagram illustrates the initial steps of the kynurenine pathway and the point of inhibition by this compound.

References

- 1. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. This compound | 538-28-3 | Benchchem [benchchem.com]

- 5. S-benzylisothiourea derivatives as small-molecule inhibitors of indoleamine-2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclic analogue of S-benzylisothiourea that suppresses kynurenine production without inhibiting indoleamine 2,3-dioxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Benzylisothiourea Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Benzylisothiourea hydrochloride is a versatile organic compound with a rich history rooted in the advancement of sulfur chemistry. Initially explored for its utility in organic synthesis, it has emerged as a significant modulator of key biological pathways. This technical guide provides an in-depth overview of the discovery, history, and multifaceted applications of this compound. It details its physicochemical properties, provides explicit experimental protocols for its synthesis, and explores its mechanisms of action as an inhibitor of critical enzymes such as Indoleamine 2,3-dioxygenase (IDO) and Nitric Oxide Synthase (NOS), as well as its impact on the Divalent Metal Transporter 1 (DMT1). Furthermore, this guide summarizes its antimicrobial activities and its application as a reagent in analytical and synthetic chemistry. The information is presented to support and inform researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction and Historical Context

The journey of this compound is intrinsically linked to the broader exploration of organosulfur compounds in the 20th century. The initial investigations into thiourea and its derivatives paved the way for the systematic study of isothiourea compounds. The introduction of a benzyl group to the isothiourea scaffold yielded a molecule with unique chemical reactivity and, as later discovered, significant biological activity.

Early research highlighted the utility of related thiourea derivatives in industrial applications, such as the stabilization of reactive organic compounds like benzyl chloride.[1] This underscored the inherent stability and predictable reactivity of this class of compounds. However, the trajectory of this compound's significance shifted dramatically with the discovery of its biological properties. Research in the early 2000s identified it as an inhibitor of Indoleamine 2,3-dioxygenase (IDO), a pivotal enzyme in tryptophan metabolism and immune regulation.[1] This discovery transformed the compound from a mere synthetic intermediate into a valuable tool for biochemical and pharmacological research, spurring further investigations into its therapeutic potential.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁ClN₂S | [2] |

| Molecular Weight | 202.71 g/mol | [2] |

| Melting Point | 173-179 °C | [2][3] |

| Water Solubility | 250 g/L at 15 °C | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| pKa | Not explicitly found in search results. Isothiourea compounds are basic with pKa values for the protonated form typically in the range of 7-10. |

Synthesis of this compound

The synthesis of this compound is a straightforward and efficient process, typically achieved through the nucleophilic substitution reaction between thiourea and benzyl chloride.

General Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.

Materials:

-

Thiourea

-

Benzyl Chloride

-

Ethanol (95% or absolute)

-

Hydrochloric Acid (optional, for crystallization)

-

Diethyl ether (for washing)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine thiourea (1 equivalent) and benzyl chloride (1 equivalent) in ethanol.

-

Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete within 30-60 minutes. A clear, homogeneous solution is usually formed.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the ethanol can be removed under reduced pressure using a rotary evaporator to yield a white solid.

-

Purification: The crude this compound can be purified by recrystallization. A common method involves dissolving the solid in hot ethanol or a dilute hydrochloric acid solution (e.g., 0.2 M HCl) and allowing it to cool slowly to form crystals.

-

Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold diethyl ether, and air-dry or dry in a vacuum oven at a low temperature.

Caption: Experimental workflow for the synthesis.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily through the inhibition of key enzymes involved in critical signaling pathways.

Inhibition of Indoleamine 2,3-dioxygenase (IDO)

IDO is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[2][5] This pathway is crucial for immune regulation, and its upregulation in the tumor microenvironment can lead to immune suppression, allowing cancer cells to evade the host's immune system.

S-Benzylisothiourea and its derivatives have been identified as small-molecule inhibitors of IDO.[6] By blocking IDO activity, these compounds prevent the depletion of tryptophan and the production of immunosuppressive kynurenine metabolites. This can lead to the restoration of T-cell function and enhanced anti-tumor immunity.

| Inhibitor | Target | IC₅₀/Kᵢ | Cell Line/Assay Condition | Reference |

| S-Benzylisothiourea derivatives (e.g., 3r, 10h) | IDO | sub-µM (IC₅₀) | A431 cells | [6] |

| Cyclic analogue of S-benzylisothiourea (2i) | Cellular Kynurenine Production | 0.34 µM (IC₅₀) | IFN-γ-treated A431 cells | [7] |

Note: Specific IC₅₀ or Kᵢ values for the parent this compound against IDO were not explicitly found in the search results. The data presented is for potent derivatives.

Caption: IDO inhibition by S-Benzylisothiourea HCl.

Inhibition of Nitric Oxide Synthase (NOS)

Nitric Oxide Synthase (NOS) is a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including neurotransmission, vasodilation, and immune responses. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While basal levels of NO are essential for normal physiological function, the overproduction of NO by iNOS is implicated in the pathophysiology of inflammation and septic shock.

S-substituted isothioureas, including this compound, are known to be potent inhibitors of NOS. They act as competitive inhibitors, competing with the natural substrate, L-arginine, for the enzyme's active site.

| Inhibitor | Target NOS Isoform | IC₅₀/Kᵢ | Reference |

| 1H-Pyrazole-1-carboxamidine HCl (a related amidine) | iNOS, eNOS, nNOS | 0.2 µM (IC₅₀) | [8] |

| Aminoguanidine (iNOS inhibitor) | iNOS | 2.1 µM (IC₅₀) | [9] |

Note: Specific IC₅₀ or Kᵢ values for this compound against NOS isoforms were not explicitly found. The data for related compounds are provided for context.

Caption: Competitive inhibition of NOS.

Inhibition of Divalent Metal Transporter 1 (DMT1)

Divalent Metal Transporter 1 (DMT1) is a crucial protein for the absorption of dietary non-heme iron in the intestine. Inhibition of DMT1 presents a potential therapeutic strategy for managing iron overload disorders. Several benzylisothiourea compounds have been identified as potent inhibitors of DMT1.[1] These compounds have demonstrated the ability to block iron uptake in both in vitro and in vivo models. The mechanism is believed to involve the inhibitor binding to the transporter, thereby preventing the binding and transport of iron.

Caption: Inhibition of DMT1-mediated iron transport.

Antimicrobial Activity

S-Benzylisothiourea and its derivatives have demonstrated antimicrobial activity against a range of bacteria, including multidrug-resistant strains. The proposed mechanism of action for some derivatives involves the inhibition of bacterial cytoskeletal proteins, such as MreB, which are essential for maintaining cell shape. This disruption leads to the formation of spherical cells and can inhibit bacterial growth.

| Compound | Target Organism | MIC (Minimum Inhibitory Concentration) | Reference |

| S-(3,4-dichlorobenzyl)isothiourea (A22) | Escherichia coli | Induces spherical cells | [10] |

| S-(4-chlorobenzyl)isothiourea | Pseudomonas aeruginosa | MIC₅₀ = 32 µg/mL | [11] |

| S-Benzylisothiourea | Escherichia coli | Less potent than chloro-substituted derivatives |

Note: Specific MIC values for the parent this compound against a broad panel of bacteria were not consistently available in the search results.

Applications in Organic Synthesis

Beyond its biological activities, this compound serves as a useful reagent in organic chemistry, particularly for the identification and separation of acids.

Identification and Separation of Carboxylic, Sulfinic, and Sulfonic Acids

This compound reacts with carboxylic, sulfinic, and sulfonic acids to form crystalline salts with sharp and characteristic melting points. This property allows for the identification and purification of these acids.

General Protocol Outline:

-

Salt Formation: The acid is neutralized with a base (e.g., sodium hydroxide) to form its sodium salt.

-

Precipitation: An aqueous solution of this compound is added to the solution of the acid salt. The corresponding S-benzylisothiouronium salt of the acid precipitates out of the solution.

-

Isolation and Purification: The crystalline salt is collected by filtration, washed, and can be recrystallized to high purity.

-

Characterization: The melting point of the purified salt is determined and compared to literature values for identification.

-

Regeneration of the Acid: The purified acid can be regenerated by treating the salt with a stronger acid.

A detailed, step-by-step experimental protocol for a specific acid separation was not found in the search results.

Conclusion

This compound has evolved from a compound of interest primarily in synthetic and industrial chemistry to a significant pharmacological tool. Its ability to inhibit key enzymes such as IDO and NOS places it at the center of research in immunology, oncology, and inflammatory diseases. Furthermore, its activity as a DMT1 inhibitor and its antimicrobial properties open up additional avenues for therapeutic exploration. The straightforward synthesis and the well-defined physicochemical properties of this compound make it an accessible and valuable compound for researchers. This guide has provided a comprehensive overview of its discovery, synthesis, and diverse applications, with the aim of facilitating further research and development in the scientific community.

References

- 1. Discovery of benzylisothioureas as potent divalent metal transporter 1 (DMT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IC50 - Wikipedia [en.wikipedia.org]

- 3. docs.nrel.gov [docs.nrel.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. S-benzylisothiourea derivatives as small-molecule inhibitors of indoleamine-2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 538-28-3 | Benchchem [benchchem.com]

- 8. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. reddit.com [reddit.com]

S-Benzylisothiourea Hydrochloride: An In-depth Technical Guide on its Role as a Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological and pathological processes, from neurotransmission and vasodilation to immune responses and inflammation. The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Three main isoforms of NOS have been identified: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While basal levels of NO produced by nNOS and eNOS are crucial for homeostasis, the overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases and septic shock. This has driven the search for potent and selective NOS inhibitors as potential therapeutic agents.

S-substituted isothioureas have emerged as a significant class of NOS inhibitors. These compounds typically act as competitive inhibitors at the L-arginine binding site of the enzyme. This technical guide focuses on S-Benzylisothiourea hydrochloride (BIT), a member of this class, exploring its mechanism of action, the methodologies used to assess its inhibitory potential, and the broader context of the nitric oxide signaling pathway.

Quantitative Data on NOS Inhibition

For comparative purposes, the table below summarizes the reported inhibitory activities of some other isothiourea analogs against NOS isoforms. This data is compiled from various studies and should be interpreted with caution due to potential variations in experimental conditions.

| Compound | Target Isoform(s) | Potency (IC50/Ki) | Selectivity Profile | Reference |

| S-Methylisothiourea (SMT) | iNOS, eNOS | Potent inhibitor of iNOS | Exhibits some selectivity for iNOS over eNOS.[1] | [1] |

| S-Ethylisothiourea (ETU) | iNOS, eNOS | Potent inhibitor | Little selectivity between iNOS and eNOS.[1] | [1] |

| S-Isopropylisothiourea (IPTU) | nNOS, eNOS | Potent inhibitor | Little to no isoform selectivity.[2] | [2] |

Mechanism of Action and Signaling Pathways

S-substituted isothioureas, including by structural analogy this compound, are understood to be competitive inhibitors of nitric oxide synthase.[1] This means they vie with the natural substrate, L-arginine, for binding to the active site of the enzyme. By occupying the active site, the inhibitor prevents the conversion of L-arginine to L-citrulline and the concurrent production of nitric oxide.

The diagram below illustrates the general mechanism of NOS inhibition by a competitive inhibitor like an isothiourea derivative.

Mechanism of competitive inhibition of NOS.

Once produced, nitric oxide acts as a signaling molecule, primarily by activating soluble guanylate cyclase (sGC), which in turn catalyzes the formation of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of downstream effects, including smooth muscle relaxation and vasodilation.

The following diagram outlines the canonical nitric oxide signaling pathway.

The canonical nitric oxide signaling pathway.

Experimental Protocols for Assessing NOS Inhibition

The inhibitory potential of compounds like this compound is typically evaluated using in vitro enzyme assays. The two most common methods are the arginine-to-citrulline conversion assay and the Griess assay.

Arginine-to-Citrulline Conversion Assay

This assay directly measures the activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Principle: NOS enzymes catalyze the oxidation of L-arginine to L-citrulline and nitric oxide in a 1:1 stoichiometric ratio. By using radiolabeled L-arginine (e.g., [³H] or [¹⁴C]-L-arginine), the amount of radiolabeled L-citrulline produced is directly proportional to the NOS activity. The positively charged L-arginine is separated from the neutral L-citrulline using cation-exchange chromatography.

Detailed Methodology:

-

Enzyme Preparation:

-

Purified recombinant nNOS, eNOS, or iNOS can be used.

-

Alternatively, cell lysates or tissue homogenates containing the NOS isoform of interest can be prepared. For example, iNOS can be induced in macrophage cell lines (e.g., RAW 264.7) by stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

-

Prepare the enzyme solution in an appropriate buffer (e.g., HEPES or Tris-HCl) containing necessary cofactors.

-

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4) containing:

-

NADPH (typically 1 mM)

-

Tetrahydrobiopterin (BH4) (typically 10 µM)

-

FAD and FMN (typically 2.5 µM each)

-

For nNOS and eNOS, also include Calmodulin (typically 10 µg/mL) and CaCl₂ (typically 2 mM).

-

-

Prepare a stock solution of the inhibitor (this compound) in a suitable solvent (e.g., water or DMSO) and create a series of dilutions to determine the IC50 value.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the reaction buffer, the enzyme preparation, and the desired concentration of the inhibitor or vehicle control.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding radiolabeled L-arginine.

-

Incubate the reaction for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5).

-

-

Separation and Quantification:

-

Prepare a cation-exchange resin column (e.g., Dowex AG 50WX-8).

-

Apply the reaction mixture to the column. The positively charged [³H]-L-arginine will bind to the resin, while the neutral [³H]-L-citrulline will pass through.

-

Elute the [³H]-L-citrulline with an appropriate buffer.

-

Quantify the radioactivity in the eluate using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Griess Assay

The Griess assay is an indirect method that measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide in aqueous solution.

Principle: The Griess reaction is a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a colored azo compound that can be quantified spectrophotometrically at approximately 540 nm.

Detailed Methodology:

-

Sample Preparation:

-

This assay is typically performed using cell culture supernatants or other biological fluids.

-

For assessing in vitro NOS inhibition, a reaction similar to the citrulline conversion assay is set up, but without the use of radiolabeled arginine.

-

-

Griess Reagent Preparation:

-

Solution A (Sulfanilamide solution): 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Solution B (NED solution): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

-

The two solutions are typically mixed in equal volumes just before use to form the Griess reagent.

-

-

Assay Procedure:

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

In a 96-well plate, add the cell culture supernatant or the completed in vitro NOS reaction mixture.

-

Add the Griess reagent to each well.

-

Incubate at room temperature for 5-10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

-

Calculate the percentage of inhibition of nitrite production for each inhibitor concentration.

-

Determine the IC50 value as described for the citrulline conversion assay.

-

The workflow for determining the IC50 of a NOS inhibitor using a cell-based assay followed by the Griess reaction is depicted below.

References

S-Benzylisothiourea Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Benzylisothiourea hydrochloride (SBH), a compound of significant interest in medicinal chemistry and analytical science, is a potent inhibitor of indoleamine-2,3-dioxygenase (IDO), an enzyme implicated in immune evasion in cancer and other pathologies. This technical guide provides a detailed overview of the molecular structure, physicochemical properties, synthesis, and biological activity of SBH. Experimental protocols for its preparation and characterization are outlined, and its mechanism of action within the kynurenine pathway is illustrated. This document serves as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Molecular Structure and Chemical Identity

This compound is an isothiourea derivative characterized by a benzyl group attached to the sulfur atom. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[1]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | benzyl carbamimidothioate;hydrochloride[2] |

| CAS Number | 538-28-3[3] |

| Molecular Formula | C₈H₁₁ClN₂S[4][5] |

| Molecular Weight | 202.70 g/mol [3] |

| InChI Key | WJAASTDRAAMYNK-UHFFFAOYSA-N[1][6] |

| SMILES | C1=CC=C(C=C1)CSC(=N)N.Cl[2] |

| Synonyms | S-Benzylthiouronium chloride, Benzylisothiouronium chloride, 2-Benzyl-2-thiopseudourea hydrochloride[1][3][7] |

Physicochemical Properties

SBH is a white to off-white crystalline solid with notable solubility in water and alcohol.[1][5] These properties make it suitable for a variety of experimental conditions, including in aqueous buffer systems for biological assays.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1][8] |

| Melting Point | 177–179 °C | [3] |

| Water Solubility | 250 g/L at 15 °C | [3][8] |

| Methanol Solubility | 1 g/10 mL (clear, colorless to very faintly yellow) | [8] |

| pKa | Not available | |

| LogP | Not available |

Spectroscopic Data

The structural integrity and purity of this compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features and Observed Signals |

| ¹H NMR (DMSO-d₆) | Signals at δ = 9.0-9.5 ppm (broad, NH₂), and δ = 4.5 ppm (singlet, PhCH₂) confirm the presence of the isothiouronium and benzyl methylene protons, respectively.[4] |

| IR (KBr) | Characteristic peaks corresponding to N-H, C-N, and C-S bond vibrations. |

| Mass Spectrometry (HRMS) | Accurately determines the molecular ion peak to confirm the molecular weight and formula.[3] |

Experimental Protocols

Synthesis of this compound

The synthesis of SBH is typically achieved through the reaction of benzyl chloride with thiourea.[3][8][9]

Materials:

-

Thiourea

-

Benzyl chloride

-

Ethanol (absolute)

-

Hydrochloric acid (2 M)

-

Diethyl ether

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in ethanol.[9]

-

Add benzyl chloride (1 equivalent) to the solution.[9]

-

Heat the reaction mixture to reflux and maintain for 1-2 hours.[8][9]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.[9]

-

Remove the ethanol under reduced pressure using a rotary evaporator.[9]

-

The resulting white solid is crude this compound.[9]

Purification by Recrystallization

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol or a mixture of ethanol and water.[4]

-

If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter through celite.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the white crystals by vacuum filtration and wash with a small amount of cold diethyl ether.[8]

-

Dry the purified crystals under vacuum to a constant weight. The purity can be assessed by melting point determination and spectroscopic analysis.[4]

Biological Activity and Mechanism of Action

This compound is a well-documented inhibitor of indoleamine-2,3-dioxygenase (IDO), a key enzyme in the kynurenine pathway of tryptophan metabolism.[3][4] IDO is overexpressed in many tumors and contributes to an immunosuppressive microenvironment by depleting tryptophan and producing immunomodulatory metabolites.

By inhibiting IDO, SBH can restore T-cell function and enhance anti-tumor immunity.[3] This mechanism of action has positioned SBH and its derivatives as promising candidates for cancer immunotherapy.[3]

Caption: Inhibition of the Kynurenine Pathway by this compound.

Applications in Research and Drug Development

Beyond its potential in oncology, this compound and its analogs have been investigated for other therapeutic applications, including their roles in neurodegenerative diseases and as antiviral agents.[3][4] In analytical chemistry, it serves as a reagent for the determination of cobalt and nickel and for the separation of various acids.[5][8]

Safety and Handling

This compound is toxic if swallowed and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Work should be conducted in a well-ventilated area or a fume hood. In case of accidental exposure, seek immediate medical attention.[5]

Conclusion

This compound is a versatile molecule with significant implications for both biochemical research and clinical applications. Its role as a potent IDO inhibitor underscores its potential in the development of novel immunotherapies. The detailed information provided in this guide is intended to facilitate further research and development efforts centered on this promising compound.

Caption: Experimental Workflow for the Synthesis and Purification of SBH.

References

- 1. CAS 538-28-3: Benzylisothiourea hydrochloride | CymitQuimica [cymitquimica.com]

- 2. S-Benzylthiuronium chloride | C8H11ClN2S | CID 10852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 538-28-3 | Benchchem [benchchem.com]

- 4. Buy this compound | 538-28-3 [smolecule.com]

- 5. chembk.com [chembk.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound-India Fine Chemicals [indiafinechemicals.com]

- 8. echemi.com [echemi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to S-Benzylisothiourea Hydrochloride (CAS 538-28-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Benzylisothiourea hydrochloride (CAS 538-28-3), also known as S-Benzylthiuronium chloride, is a small molecule inhibitor of the enzyme indoleamine-2,3-dioxygenase (IDO1). IDO1 is a key regulator of tryptophan metabolism and immune responses, making it a significant target in drug discovery, particularly in the fields of oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and biological activity of this compound. Detailed experimental protocols and visual diagrams of its mechanism of action and experimental workflows are included to support researchers in their scientific endeavors.

Physicochemical and Toxicological Properties

This compound is a white crystalline solid. It is soluble in water and ethanol, but insoluble in ether. The hydrochloride salt form enhances its stability and solubility, making it suitable for use in aqueous solutions for biological assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 538-28-3 | |

| Molecular Formula | C₈H₁₁ClN₂S | |

| Molecular Weight | 202.71 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 172-179 °C | |

| Water Solubility | 250 g/L at 15 °C | |

| Synonyms | S-Benzylthiuronium chloride, 2-Benzyl-2-thiopseudourea hydrochloride |

Table 2: Toxicological Data for this compound

| Test | Result | Reference(s) |

| LD50 (oral, rat) | 27 mg/kg |

Synthesis and Purification

This compound is typically synthesized via the reaction of benzyl chloride with thiourea in an alcoholic solvent.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzyl chloride

-

Thiourea

-

Anhydrous ethanol

-

0.2M Hydrochloric acid (for crystallization)

Procedure:

-

Dissolve equimolar amounts of benzyl chloride (3 mmol) and thiourea (3 mmol) in anhydrous ethanol (2 mL).

-

Reflux the reaction mixture at 95°C for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature and continue stirring for 12 hours to allow for precipitation.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold anhydrous ethanol to yield the crude this compound.

Experimental Protocol: Purification by Recrystallization

-

Dissolve the crude product in a minimal amount of hot 0.2M hydrochloric acid (approximately 2 mL/g).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in air or under vacuum.

Caption: Synthesis Workflow for this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

Table 3: Analytical Characterization of this compound

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the benzyl and isothiourea protons. |

| ¹³C NMR | Resonances for the carbon atoms of the benzyl and isothiourea groups. |

| IR Spectroscopy | Characteristic peaks for N-H, C=N, and C-S bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

| Melting Point | A sharp melting point range indicates high purity. |

Biological Activity and Mechanism of Action

This compound is a known inhibitor of indoleamine-2,3-dioxygenase (IDO1), an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.

The Kynurenine Pathway and IDO1

The kynurenine pathway is a major route for tryptophan degradation and is involved in immune regulation. In certain pathological conditions, such as cancer, the upregulation of IDO1 in tumor cells leads to the depletion of tryptophan in the tumor microenvironment and the accumulation of kynurenine and its downstream metabolites. This creates an immunosuppressive environment that allows tumor cells to evade the host's immune system.

Mechanism of IDO1 Inhibition

This compound acts as a competitive inhibitor of IDO1, likely by binding to the heme iron at the active site of the enzyme, thereby preventing the binding of the natural substrate, tryptophan. By inhibiting IDO1, this compound can restore local tryptophan levels and reduce the production of immunosuppressive kynurenine metabolites, thus potentially enhancing anti-tumor immune responses.

Caption: Inhibition of the IDO1-Kynurenine Pathway by S-Benzylisothiourea HCl.

Potential Downstream Signaling Effects

Emerging evidence suggests that the effects of IDO1 inhibition may extend beyond the direct reversal of tryptophan depletion and kynurenine accumulation. While direct studies on this compound are limited, research on analogous compounds and the broader effects of kynurenine pathway modulation indicate potential interactions with key signaling pathways involved in inflammation and immune response, such as STAT1 and NF-κB.

A cyclic analogue of S-benzylisothiourea has been shown to suppress kynurenine production by inhibiting the expression of STAT1 (Signal Transducer and Activator of Transcription 1). The STAT1 and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways are known to have intricate crosstalk. Therefore, it is plausible that this compound may exert some of its immunomodulatory effects through the modulation of these pathways, although further research is needed to establish a direct link.

Caption: Potential Signaling Cascade of this compound.

Experimental Protocols for Biological Evaluation

In Vitro IDO1 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory activity of this compound on IDO1.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3)

-

Recombinant human interferon-gamma (IFN-γ)

-

This compound

-

Cell culture medium and supplements

-

Reagents for kynurenine quantification (e.g., by HPLC or a colorimetric method)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

IDO1 Induction: Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce the expression of IDO1.

-

Inhibitor Treatment: Remove the IFN-γ containing medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a defined period (e.g., 24-48 hours).

-

Kynurenine Quantification: Collect the cell culture supernatant and measure the concentration of kynurenine.

-

Data Analysis: Calculate the percent inhibition of IDO1 activity for each concentration of the inhibitor and determine the IC50 value.

Quantification of Kynurenine Pathway Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple metabolites in the kynurenine pathway.

General Workflow:

-

Sample Preparation: Collect cell culture supernatants or plasma samples. Perform protein precipitation using an organic solvent (e.g., methanol or acetonitrile) containing internal standards (deuterated analogues of the analytes).

-

Chromatographic Separation: Separate the metabolites using a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water and acetonitrile with formic acid).

-

Mass Spectrometric Detection: Detect and quantify the metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Construct calibration curves for each analyte using the peak area ratios of the analyte to its internal standard and determine the concentrations of the metabolites in the samples.

Conclusion

This compound is a valuable research tool for studying the role of the IDO1-kynurenine pathway in various physiological and pathological processes. Its ability to inhibit IDO1 makes it a promising lead compound for the development of novel therapeutics for cancer and other diseases characterized by immune dysregulation. This technical guide provides a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this compound. Further investigations into its detailed mechanism of action and its effects on downstream signaling pathways will be crucial for realizing its full therapeutic potential.

S-Benzylisothiourea Hydrochloride and its Derivatives: A Technical Guide to Their Effects on Bacterial Morphology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of S-Benzylisothiourea hydrochloride and its derivatives on bacterial morphology. A significant body of research has demonstrated that these compounds, particularly the S-(3,4-dichlorobenzyl)isothiourea derivative known as A22, induce a distinct morphological change in rod-shaped bacteria, causing them to become spherical. This effect is primarily attributed to the inhibition of the bacterial cytoskeletal protein MreB, a key determinant of cell shape. This document consolidates quantitative data from various studies, outlines detailed experimental protocols for observing these morphological changes, and provides visualizations of the mechanism of action and experimental workflows. The findings presented herein are critical for researchers and professionals involved in the discovery and development of novel antibacterial agents that target bacterial cell structure.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antibacterial targets and mechanisms of action. One such target is the bacterial cytoskeleton, which plays a crucial role in maintaining cell shape, division, and integrity. This compound and its substituted derivatives have emerged as a promising class of compounds that disrupt bacterial morphology, specifically in Gram-negative, rod-shaped bacteria.

The most extensively studied derivative is S-(3,4-dichlorobenzyl)isothiourea, often referred to as A22.[1] Research has consistently shown that A22 and related compounds induce a transformation from a bacillary (rod) to a coccoid (spherical) form in bacteria such as Escherichia coli and Shigella flexneri.[2][3][4] This morphological alteration is not merely a superficial change but has been linked to a reduction in bacterial pathogenicity, including decreased cell invasion and effector protein secretion.[4] Furthermore, these compounds have been shown to inhibit biofilm formation and motility in pathogens like Pseudomonas aeruginosa.[5][6]

The primary mechanism behind this shape-altering effect is the inhibition of the MreB protein.[4][7] MreB is a prokaryotic homolog of actin and forms filamentous structures that are essential for maintaining the rod shape of many bacteria. By targeting MreB, S-benzylisothiourea derivatives disrupt the synthesis of the lateral cell wall, leading to the formation of spherical cells.[5] Importantly, this mechanism is distinct from that of many conventional antibiotics, such as β-lactams, which target penicillin-binding proteins.[3][8]

This guide will synthesize the available quantitative data, provide detailed experimental methodologies, and visualize the underlying molecular pathways to offer a comprehensive resource for the scientific community.

Quantitative Data on Antibacterial Activity and Morphological Changes

The following tables summarize the minimum inhibitory concentrations (MICs) and the minimum concentrations required to induce coccoid forms for S-benzylisothiourea derivatives against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of S-Benzylisothiourea Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| S-(3,4-dichlorobenzyl)isothiourea (A22) | Pseudomonas aeruginosa | 2 - 64 | [5] |

| S-(3,4-dichlorobenzyl)isothiourea (A22) | Enterobacteriaceae (NDM-1 producing) | 4 (MIC90) | [5][9] |

| S-(4-chlorobenzyl)isothiourea (C2) | Pseudomonas aeruginosa | 32 (MIC50) | [5][9] |

| S-(4-chlorobenzyl)isothiourea (C2) | Burkholderia cepacia complex | 64 | [5][9] |

| S-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)isothiourea hydrochloride | MRSA | 8 (MIC90) | [5][9] |